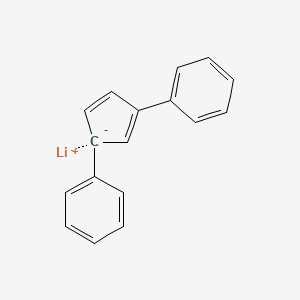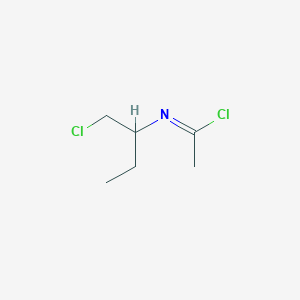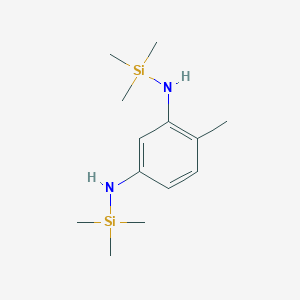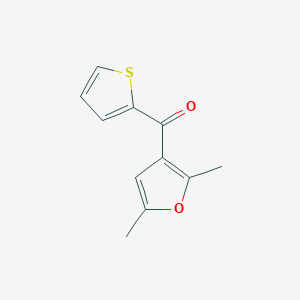![molecular formula C15H14Cl2O2 B14627606 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene CAS No. 58942-53-3](/img/structure/B14627606.png)
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an isopropyl ether group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene typically involves the chlorination of benzene followed by etherification. One common method is the chlorination of benzene using ferric chloride as a catalyst to produce 1,4-dichlorobenzene . This intermediate can then undergo a nucleophilic substitution reaction with 4-(propan-2-yl)phenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while oxidation can produce quinones.
Applications De Recherche Scientifique
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
1,4-Dichlorobenzene: An aromatic compound used as a disinfectant and deodorant.
Dichlorprop: A herbicide with structural similarities.
Uniqueness
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
58942-53-3 |
|---|---|
Formule moléculaire |
C15H14Cl2O2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
2,4-dichloro-1-(4-propan-2-yloxyphenoxy)benzene |
InChI |
InChI=1S/C15H14Cl2O2/c1-10(2)18-12-4-6-13(7-5-12)19-15-8-3-11(16)9-14(15)17/h3-10H,1-2H3 |
Clé InChI |
RRWSVQSGQZIISX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)






![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)


